REACTION_CXSMILES
|
[C:1]([O-:4])(=O)[CH3:2].[Br:5][C:6]1[CH:11]=[CH:10][N+:9](O)=[C:8](C)[C:7]=1C.FC(F)(F)C(OC(=O)C(F)(F)F)=O>C(Cl)Cl>[Br:5][C:6]1[CH:7]=[CH:8][N:9]=[C:2]([CH2:1][OH:4])[C:11]=1[CH3:10] |f:0.1|
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Name
|
4-bromo-1-hydroxy-2,3-dimethyl-pyridin-1-ium acetate
|
Quantity
|
18120 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].BrC1=C(C(=[N+](C=C1)O)C)C
|
Name
|
|
Quantity
|
23.89 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
23.89 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
23.89 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 1 day
|
Duration
|
1 d
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove excess TFAA & DCM
|
Type
|
ADDITION
|
Details
|
The residue was then diluted with MeOH (200 mL)
|
Type
|
ADDITION
|
Details
|
a solution of saturated aqueous K2CO3 (approximately 100 mL) was added with caution [exotherms]
|
Type
|
STIRRING
|
Details
|
The resultant suspension was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was then partitioned between DCM (200 mL) and water (200 mL)
|
Type
|
CUSTOM
|
Details
|
The organics were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM (100 mL)
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue, diluted with MeOH (200 mL)
|
Type
|
ADDITION
|
Details
|
a solution of saturated aqueous K2CO3 (approximately 100 mL) was added with caution
|
Type
|
STIRRING
|
Details
|
the resulting suspension was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between DCM (200 mL) and water (200 mL)
|
Type
|
CUSTOM
|
Details
|
The organics were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified over silica (100 g SNAP)
|
Type
|
WASH
|
Details
|
eluting with EtOAc
|
Type
|
ADDITION
|
Details
|
Fractions containing desired product
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=NC=C1)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 34.917 mmol | |
AMOUNT: MASS | 7055 mg | |
YIELD: PERCENTYIELD | 50.5% | |
YIELD: CALCULATEDPERCENTYIELD | 50.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |